2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of a chlorohexenyl group and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-chlorohex-3-en-3-yl thiol with 1H-isoindole-1,3(2H)-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the sulfanyl bond .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bond in the hexenyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups .
Scientific Research Applications
2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Similar in having a sulfanyl group but differs in the core structure.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the sulfanyl group but has a different aromatic core.
Uniqueness
2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a chlorohexenyl group and an isoindole dione structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
142142-16-3 |
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Molecular Formula |
C14H14ClNO2S |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-(4-chlorohex-3-en-3-ylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-11(15)12(4-2)19-16-13(17)9-7-5-6-8-10(9)14(16)18/h5-8H,3-4H2,1-2H3 |
InChI Key |
WGEKXWGTXPCDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)Cl)SN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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